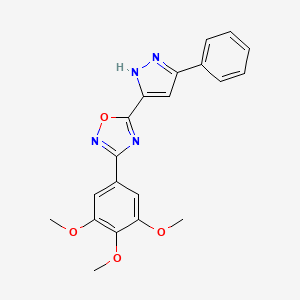![molecular formula C18H16FNO3 B2376435 N-(benzo[d][1,3]dioxol-5-ylmethyl)-1-(4-fluorophenyl)cyclopropanecarboxamide CAS No. 1091463-01-2](/img/structure/B2376435.png)
N-(benzo[d][1,3]dioxol-5-ylmethyl)-1-(4-fluorophenyl)cyclopropanecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(benzo[d][1,3]dioxol-5-ylmethyl)-1-(4-fluorophenyl)cyclopropanecarboxamide is a complex organic compound that features a cyclopropane ring, a fluorophenyl group, and a benzo[d][1,3]dioxole moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(benzo[d][1,3]dioxol-5-ylmethyl)-1-(4-fluorophenyl)cyclopropanecarboxamide typically involves multiple steps:
Formation of the Cyclopropane Ring: This can be achieved through a cyclopropanation reaction, where a diazo compound reacts with an alkene in the presence of a catalyst such as rhodium or copper.
Introduction of the Fluorophenyl Group: This step often involves a nucleophilic substitution reaction where a fluorobenzene derivative reacts with a suitable electrophile.
Attachment of the Benzo[d][1,3]dioxole Moiety: This can be done through a coupling reaction, such as a Suzuki or Heck coupling, where the benzo[d][1,3]dioxole derivative is coupled with the cyclopropane intermediate.
Formation of the Carboxamide Group: This final step involves the reaction of the intermediate with an amine to form the carboxamide.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzo[d][1,3]dioxole moiety, leading to the formation of quinones.
Reduction: Reduction reactions can occur at the cyclopropane ring or the carboxamide group, potentially leading to ring opening or amine formation.
Substitution: The fluorophenyl group can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Substitution: Reagents such as halogens (chlorine, bromine) or nitrating agents (nitric acid) under controlled conditions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and reduced cyclopropane derivatives.
Substitution: Halogenated or nitrated fluorophenyl derivatives.
科学研究应用
N-(benzo[d][1,3]dioxol-5-ylmethyl)-1-(4-fluorophenyl)cyclopropanecarboxamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific molecular targets is beneficial.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of N-(benzo[d][1,3]dioxol-5-ylmethyl)-1-(4-fluorophenyl)cyclopropanecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzo[d][1,3]dioxole moiety may interact with aromatic residues in the target protein, while the fluorophenyl group can enhance binding affinity through hydrophobic interactions. The cyclopropane ring may provide rigidity to the molecule, ensuring proper orientation for binding.
相似化合物的比较
Similar Compounds
N-(benzo[d][1,3]dioxol-5-ylmethyl)-1-phenylcyclopropanecarboxamide: Lacks the fluorine atom, which may result in different binding affinities and biological activities.
N-(benzo[d][1,3]dioxol-5-ylmethyl)-1-(4-chlorophenyl)cyclopropanecarboxamide: Contains a chlorine atom instead of fluorine, potentially altering its reactivity and interactions.
N-(benzo[d][1,3]dioxol-5-ylmethyl)-1-(4-methylphenyl)cyclopropanecarboxamide: Features a methyl group, which may affect its hydrophobic interactions and overall activity.
Uniqueness
The presence of the fluorine atom in N-(benzo[d][1,3]dioxol-5-ylmethyl)-1-(4-fluorophenyl)cyclopropanecarboxamide is a key differentiator, as fluorine can significantly influence the compound’s electronic properties, metabolic stability, and binding interactions. This makes it a unique and valuable compound for various applications in research and industry.
属性
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-1-(4-fluorophenyl)cyclopropane-1-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16FNO3/c19-14-4-2-13(3-5-14)18(7-8-18)17(21)20-10-12-1-6-15-16(9-12)23-11-22-15/h1-6,9H,7-8,10-11H2,(H,20,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFGKZACASHCOBG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C2=CC=C(C=C2)F)C(=O)NCC3=CC4=C(C=C3)OCO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16FNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
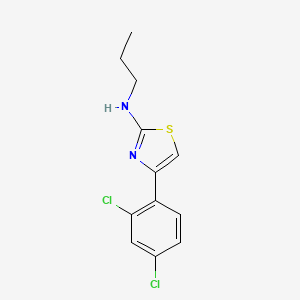
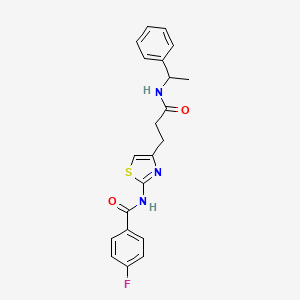
![6-Oxo-2-{4-[3-(trifluoromethyl)phenoxy]phenyl}-1,4,5,6-tetrahydro-3-pyridinecarbonitrile](/img/structure/B2376356.png)

![N-[1-(1-benzothiophen-3-yl)propan-2-yl]-2-(4-fluorophenyl)acetamide](/img/structure/B2376361.png)
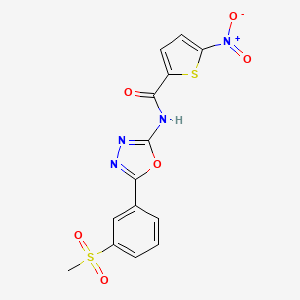
![[9]Cycloparaphenylene](/img/structure/B2376363.png)
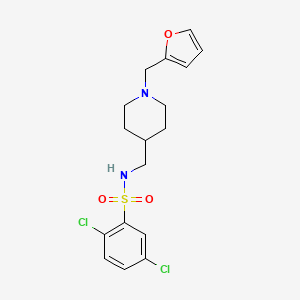
amino}acetamide](/img/structure/B2376365.png)
amine](/img/structure/B2376366.png)
![methyl 4-{[(6-chloro-3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]methyl}benzoate](/img/structure/B2376369.png)
![2,4-dimethyl-N-[3-(1,2-oxazol-4-yl)propyl]-1,3-thiazole-5-carboxamide](/img/structure/B2376371.png)

